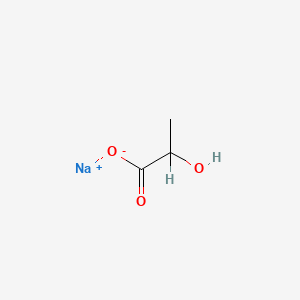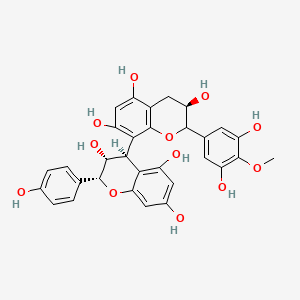
Cocamidopropyl hydroxysultaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cocamidopropyl hydroxysultaine (CAHS) is a synthetic amphoteric surfactant from the hydroxysultaine group . It is derived from coconut oil and is synthesized in laboratories using a variety of different chemical reactions . It is found in personal care products such as soaps, shampoos, lotions, etc . It has uses as a foam booster, viscosity builder, and an antistatic agent .
Synthesis Analysis
Cocamidopropyl Hydroxysultaine is produced through the amidation reaction of coconut oil to form cocamidopropyl dimethylamine . This intermediate is then quaternized with 3-chloro-2-hydroxy-1-propanesulfonate to form Cocamidopropyl Hydroxysultaine . Another method involves reacting an inorganic salt with chlorinated epoxide followed by reacting the resulting intermediate with amine .Molecular Structure Analysis
The molecular formula of Cocamidopropyl hydroxysultaine is C20H42N2O5S . It has an amphoteric structure meaning that its head contains both a positively and a negatively charged part . The sultaines are organic compounds which have both a positive and a negative charge in their molecular structure .Chemical Reactions Analysis
As a surfactant, Cocamidopropyl hydroxysultaine helps make water molecules more “slippery,” allowing cleansers to interact with oil, dirt, and other particles on the skin more effectively .Physical And Chemical Properties Analysis
Cocamidopropyl Hydroxysultaine is a clear, pale yellow liquid with a viscous consistency . It is soluble in water . It is stable and easily oxidized .Mechanism of Action
Cocamidopropyl hydroxysultaine assists the primary surfactant in formulations as a thickening agent and helps increase the product’s foaming power . In hair and skin products, it is used as a conditioning agent and antistatic . It is mild in nature, and can be derived from coconuts (oils or fatty acid) .
Future Directions
Cocamidopropyl Hydroxysultaine is expected to continue to be used in personal care products due to its versatile properties . It is a mild amphoteric surfactant derived from coconut oil . It is an effective surfactant that reduces the irritation of other surfactants . It increases mildness, foam, and stability in combination with alkyl sulfates, sulfonates, and soaps .
properties
CAS RN |
68139-30-0 |
|---|---|
Molecular Formula |
C20H42N2O5S |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27) |
InChI Key |
IXOCGRPBILEGOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |
physical_description |
Liquid; Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



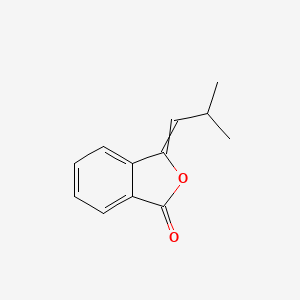
![Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-](/img/structure/B8269928.png)
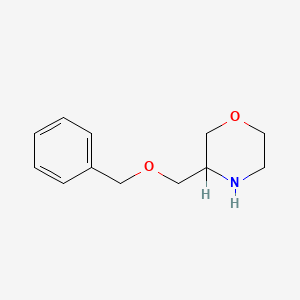
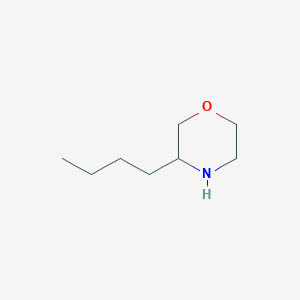
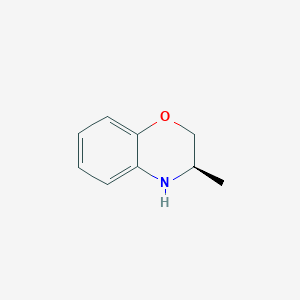
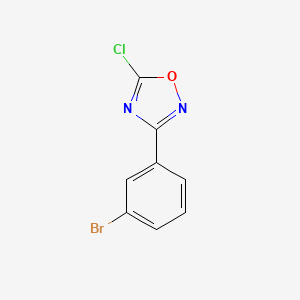

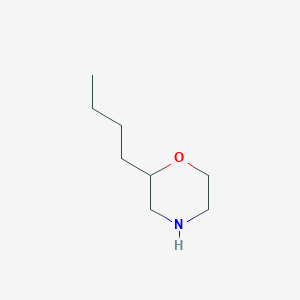
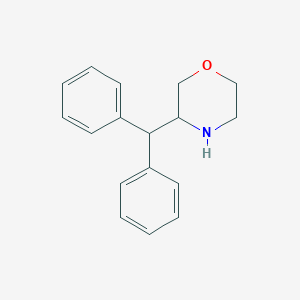
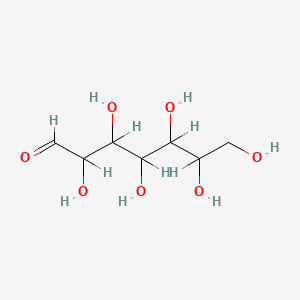

![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)
